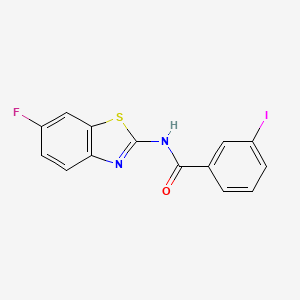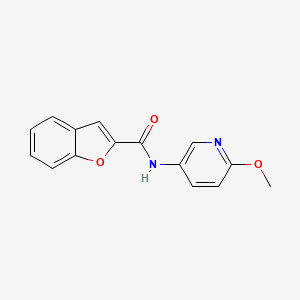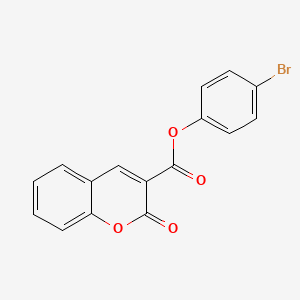![molecular formula C21H23N3O4 B11067808 2-[2-methoxy-4-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide](/img/structure/B11067808.png)
2-[2-methoxy-4-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-methoxy-4-(6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide: is a complex organic compound with a fascinating structure. Let’s break it down:
- The core structure is based on beta-carboline , a naturally occurring alkaloid.
- It contains two methoxy groups (–OCH₃) and a phenoxy group (–C₆H₄–O–) attached to the beta-carboline scaffold.
- The acetamide functional group (–CONH₂) completes the compound.
Preparation Methods
Synthesis Routes:
-
Hydrogenation of 2-Methoxy-Naphthalene
- Starting from 2-methoxy-naphthalene, catalytic hydrogenation yields the tetrahydro-beta-carboline intermediate .
- The reaction typically occurs in a pressurized vessel using Raney nickel as the catalyst.
- The product is 6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one (also known as 6-methoxy-1,2,3,4-tetrahydro-beta-carboline) .
-
Functionalization
- The tetrahydro-beta-carboline intermediate undergoes further reactions to introduce the phenoxy and acetamide groups.
- Specific synthetic routes may vary, but they involve coupling reactions and functional group transformations.
Industrial Production:
- Industrial-scale production methods are proprietary and may involve multistep syntheses or modifications of existing processes.
Chemical Reactions Analysis
Oxidation: The methoxy groups can be selectively oxidized to hydroxyl groups using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group in the acetamide can yield the corresponding alcohol.
Scientific Research Applications
Medicine: Investigated for potential therapeutic effects due to its beta-carboline backbone. Research may focus on neuroprotection, anti-inflammatory properties, or anticancer activity.
Neuroscience: Studied for interactions with neurotransmitter receptors.
Chemistry: Used as a building block in synthetic chemistry.
Mechanism of Action
Targets: Likely interacts with specific receptors or enzymes due to its structural resemblance to neurotransmitters.
Pathways: Further studies are needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C21H23N3O4 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[2-methoxy-4-(6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenoxy]acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-26-13-4-5-16-15(10-13)14-7-8-23-20(21(14)24-16)12-3-6-17(18(9-12)27-2)28-11-19(22)25/h3-6,9-10,20,23-24H,7-8,11H2,1-2H3,(H2,22,25) |
InChI Key |
LCVUXQCPBUPIAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC(=C(C=C4)OCC(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiophene-2-carboxylic acid, 3-[2-(4-fluorophenoxy)acetylamino]-, methyl ester](/img/structure/B11067725.png)

![4-[5-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B11067730.png)
![N-tert-butyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11067735.png)

![1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B11067751.png)
![N-[4-(1-benzofuran-2-yl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide](/img/structure/B11067752.png)
![4-(Methoxymethyl)-2-[(3-methoxyphenyl)amino]-6-methylpyridine-3-carboxamide](/img/structure/B11067755.png)
![2-Methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxylic acid](/img/structure/B11067763.png)
![(2E)-N-dibenzo[b,d]furan-3-yl-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B11067769.png)


![Ethyl 4-acetyl-9-ethyl-2-methyl-3a,4,9,9a-tetrahydrofuro[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11067785.png)
![8-Chloro-10-phenyl-2,3-dihydro[1,4]oxathiino[2,3-b]quinoline](/img/structure/B11067787.png)
